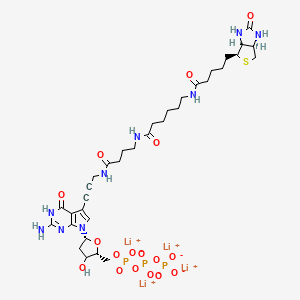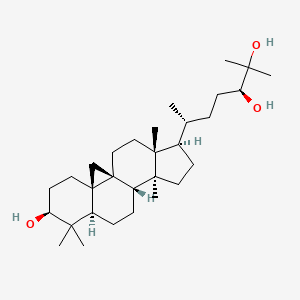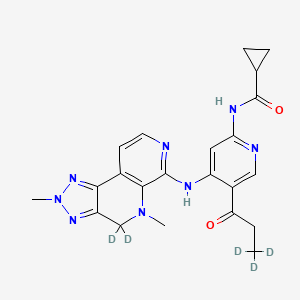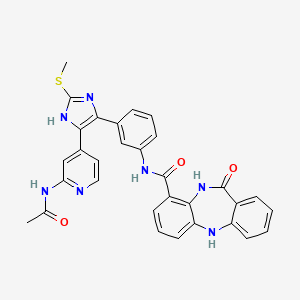
EGFR kinase inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epidermal growth factor receptor kinase inhibitor 3 is a compound that targets the epidermal growth factor receptor, a member of the receptor tyrosine kinase family. This receptor is involved in regulating cell proliferation, survival, and differentiation. Inhibitors of the epidermal growth factor receptor kinase are used primarily in the treatment of various cancers, including non-small cell lung cancer, head and neck cancer, and colorectal cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of a pyrrolo[2,3-d]pyrimidine nucleus, which is a deaza-isostere of adenine . The reaction conditions typically involve the use of reagents such as N-bromosuccinamide, p-toluene sulfonic acid, and acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of epidermal growth factor receptor kinase inhibitors often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Epidermal growth factor receptor kinase inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Epidermal growth factor receptor kinase inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of kinase inhibitors.
Biology: Employed in cell signaling studies to understand the role of epidermal growth factor receptor in cellular processes.
Medicine: Used in preclinical and clinical studies to evaluate its efficacy in treating various cancers.
Industry: Applied in the development of new therapeutic agents and drug formulations
Mechanism of Action
Epidermal growth factor receptor kinase inhibitor 3 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor kinase. This binding inhibits the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival . The inhibition of these pathways leads to reduced tumor growth and increased apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another first-generation inhibitor with similar applications as gefitinib.
Osimertinib: A third-generation inhibitor that targets specific mutations in the epidermal growth factor receptor.
Uniqueness
Epidermal growth factor receptor kinase inhibitor 3 is unique in its ability to target specific mutations in the epidermal growth factor receptor, making it effective against cancers that have developed resistance to first- and second-generation inhibitors. Its high selectivity and potency make it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C31H25N7O3S |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
N-[3-[5-(2-acetamidopyridin-4-yl)-2-methylsulfanyl-1H-imidazol-4-yl]phenyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C31H25N7O3S/c1-17(39)33-25-16-19(13-14-32-25)27-26(37-31(38-27)42-2)18-7-5-8-20(15-18)34-30(41)22-10-6-12-24-28(22)36-29(40)21-9-3-4-11-23(21)35-24/h3-16,35H,1-2H3,(H,34,41)(H,36,40)(H,37,38)(H,32,33,39) |
InChI Key |
LYRJTYBPIGJFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2)SC)C3=CC(=CC=C3)NC(=O)C4=C5C(=CC=C4)NC6=CC=CC=C6C(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)


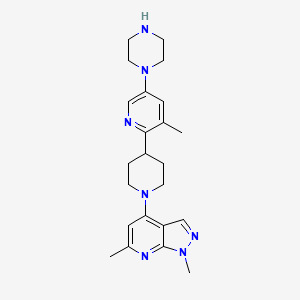

![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
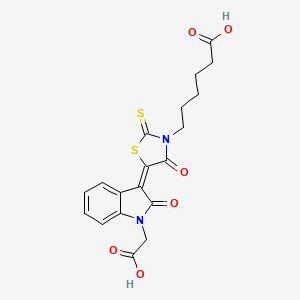
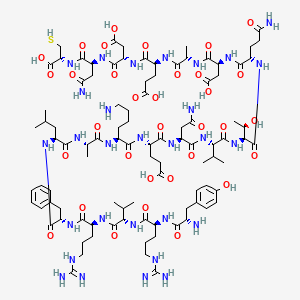
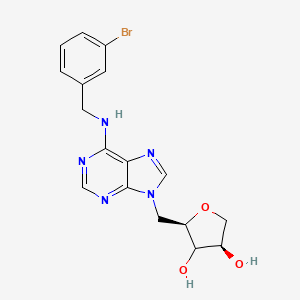
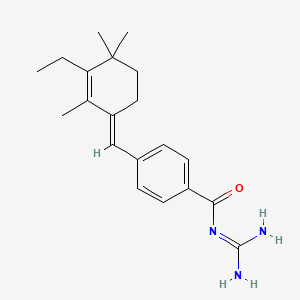
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
